molecular formula C11H12ClNO3 B1324092 Ethyl 4-(6-chloropyridin-3-YL)-4-oxobutyrate CAS No. 890100-63-7

Ethyl 4-(6-chloropyridin-3-YL)-4-oxobutyrate

Cat. No. B1324092
CAS RN: 890100-63-7
M. Wt: 241.67 g/mol
InChI Key: JLOMUGLRAOGWJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “Ethyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate” involved the reaction of 2-chloro-3-hydrazinylpyridine with ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate .

Scientific Research Applications

  • Anticancer Research : Ethyl 4-(6-chloropyridin-3-yl)-4-oxobutyrate derivatives have shown significant effects in anticancer research. For example, certain compounds derived from this chemical have been studied for their cytotoxicity and inhibition of mitosis in cultured lymphoid leukemia cells, indicating potential applications in cancer treatment (Temple et al., 1991).

  • Chemical Synthesis : This compound plays a vital role in various chemical synthesis processes. For instance, it has been used in the synthesis of Ethyl Methylaminothiazolyloximate, showcasing its utility in creating complex chemical structures (Ai, 2006).

  • Biochemical Studies : The compound has applications in biochemical studies such as the biosynthesis of gamma-substituted-gamma-butyrolactones, which are important in various biochemical pathways (Fagan et al., 1981).

  • Drug Development : It is used as an intermediate in the development of new drugs. For instance, derivatives of this compound have been evaluated for their inhibitory activity against topoisomerase IIα, a target in cancer therapy (Alam et al., 2016).

  • Biotechnological Applications : Ethyl 4-(6-chloropyridin-3-yl)-4-oxobutyrate is utilized in biotechnological processes, such as in the asymmetric reduction of the compound by baker's yeast, highlighting its importance in biotechnological manufacturing processes (Chen et al., 2002).

properties

IUPAC Name

ethyl 4-(6-chloropyridin-3-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-16-11(15)6-4-9(14)8-3-5-10(12)13-7-8/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOMUGLRAOGWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641799
Record name Ethyl 4-(6-chloropyridin-3-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(6-chloropyridin-3-YL)-4-oxobutyrate

CAS RN

890100-63-7
Record name Ethyl 6-chloro-γ-oxo-3-pyridinebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(6-chloropyridin-3-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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